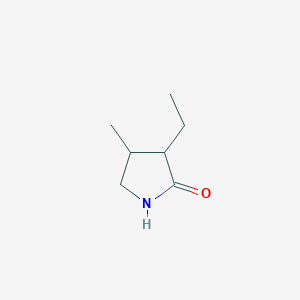

3-Ethyl-4-methyl-pyrrolidin-2-one

Description

Significance of γ-Lactam Scaffolds in Advanced Organic Synthesis

The γ-lactam, a five-membered cyclic amide also known as a pyrrolidin-2-one, is a highly significant structural motif in organic chemistry. rsc.org This scaffold is a key component in a wide array of natural products and synthetically developed molecules with diverse biological activities. nih.gov The prevalence of the γ-lactam ring in pharmaceuticals, agrochemicals, and other medicinally relevant compounds has driven extensive research into their synthesis and functionalization. researchgate.netresearchgate.net Their conformational rigidity and capacity for varied substitution make them valuable as building blocks for creating complex molecular architectures, including amino acids and peptidomimetics. rsc.org The development of efficient and sustainable methods for constructing and modifying the γ-lactam core remains an active area of contemporary chemical research. researchgate.net

Contextualization of Substituted Pyrrolidin-2-ones as Key Research Targets

Substituted pyrrolidin-2-ones, such as 3-Ethyl-4-methyl-pyrrolidin-2-one, are of particular interest to researchers. The specific placement of substituents on the pyrrolidin-2-one ring allows for the fine-tuning of a molecule's physical, chemical, and biological properties. nih.gov These compounds serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals. For instance, 3-Ethyl-4-methyl-3-pyrrolin-2-one (B45608), a closely related unsaturated analog, is a key intermediate in the manufacture of the antidiabetic drug Glimepiride. chemicalbook.cominnospk.com The ability to selectively introduce functional groups at various positions on the pyrrolidine (B122466) ring is a powerful tool in drug discovery and development. mdpi.com Research in this area focuses on developing novel synthetic routes to access a wide range of substituted pyrrolidin-2-ones and exploring their potential applications. rsc.org

Structure

3D Structure

Properties

CAS No. |

561052-27-5 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

3-ethyl-4-methylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO/c1-3-6-5(2)4-8-7(6)9/h5-6H,3-4H2,1-2H3,(H,8,9) |

InChI Key |

BQFBBOGYICCLDL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C(CNC1=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 4 Methyl Pyrrolidin 2 One Analogues

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional structure of crystalline compounds, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Elucidation of Solid-State Molecular Conformation and Intermolecular Interactions

The solid-state conformation of pyrrolidin-2-one analogues is significantly influenced by the nature and disposition of their substituents. A notable example is the 1:1 co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608) and its oxidized counterpart, 3-ethyl-4-methyl-3-pyrroline-2,5-dione. researchgate.net In this structure, the asymmetric unit comprises two molecules of each species, which assemble into a hydrogen-bonded tetramer. researchgate.net The core of this tetramer is a dimer of 3-ethyl-4-methyl-3-pyrrolin-2-one, flanked on each side by a molecule of the dione (B5365651). researchgate.net This intricate arrangement is stabilized by a network of hydrogen bonds. researchgate.net

The crystallographic data for this co-crystal highlights the specific intermolecular forces at play.

Interactive Table: Crystallographic Data for the Co-crystal of 3-Ethyl-4-methyl-3-pyrrolin-2-one and 3-Ethyl-4-methyl-3-pyrroline-2,5-dione researchgate.net

| Crystal Data | |

| Formula | C₇H₁₁NO·C₇H₉NO₂ |

| Molecular Weight | 264.32 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.2673 (17) |

| b (Å) | 11.885 (2) |

| c (Å) | 12.839 (2) |

| α (°) | 90.601 (3) |

| β (°) | 108.694 (2) |

| γ (°) | 108.797 (2) |

| Volume (ų) | 1393.6 (4) |

| Z | 4 |

| Temperature (K) | 100 |

Note: This table is based on the crystallographic data reported for the co-crystal. researchgate.net The unit cell contains four molecules of the co-crystal.

Analysis of Amide Bond Distortion in Cyclic Lactam Systems

The geometry of the amide bond in cyclic lactams like pyrrolidin-2-ones can deviate from perfect planarity. This distortion can significantly impact the chemical reactivity of the molecule. researchgate.net Twisting the amide bond disrupts the conjugation between the nitrogen lone pair and the carbonyl π-system, thereby enhancing its electrophilicity and susceptibility to nucleophilic attack. researchgate.net While extreme examples of twisted amides are found in specially designed bridged lactams, subtle distortions are inherent to many cyclic systems and can be quantified through high-resolution X-ray crystallography. researchgate.net These structural nuances are crucial for understanding the reactivity and biological activity of pyrrolidin-2-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

NMR spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For substituted pyrrolidin-2-ones, NMR provides detailed information about stereochemistry and conformational equilibria.

Detailed Stereochemical Assignment of Substituted Pyrrolidin-2-ones

The relative and absolute stereochemistry of chiral centers in pyrrolidin-2-one analogues can be determined using a combination of one-dimensional and two-dimensional NMR techniques. longdom.org For instance, in the synthesis of diastereoselective pyrrolidines, the stereochemistry of newly formed chiral centers is often assigned based on Nuclear Overhauser Effect (nOe) experiments. nih.gov The observation of nOe correlations between specific protons provides through-space proximity information, allowing for the assignment of relative configurations, such as cis or trans relationships between substituents on the pyrrolidine (B122466) ring. nih.gov The crystal structure of a derivative can then confirm these assignments, providing a basis for assigning the stereochemistry of analogous compounds. nih.gov The J-coupling values derived from ¹H NMR spectra can also be simulated to understand complex second-order peak patterns, aiding in the stereochemical assignment. researchgate.net

Investigation of Ring Puckering and Rotational Barriers within Pyrrolidinone Rings

The five-membered pyrrolidinone ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. frontiersin.orgresearchgate.net These puckering modes, often described as "UP" and "DOWN" or Cγ-endo and Cγ-exo, are influenced by the substituents on the ring and the surrounding environment. frontiersin.orgresearchgate.netnih.gov Quantum mechanical calculations have shown that for some β-proline derivatives, the Cγ-endo pucker is energetically more stable than the Cγ-exo state. frontiersin.org

The energy barriers for these ring inversions can be investigated using dynamic NMR spectroscopy and computational methods. rsc.org For instance, studies on crystallographically distinct pyrrolidine rings have revealed that intermolecular interactions, such as C-H···H-C close contacts, can significantly raise the energy barrier for ring inversion, effectively constraining the motion of one ring while another remains dynamic. rsc.org The energy barriers for these conformational changes are often in the range of a few kcal/mol. frontiersin.orgresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding Analysis

IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is sensitive to its structure and bonding environment. nih.govphysicsworld.com In the context of pyrrolidin-2-one analogues, IR spectroscopy is particularly useful for analyzing the amide functional group and the extent of hydrogen bonding.

The mid-IR spectrum of 2-pyrrolidinone (B116388), the parent compound, shows distinct features corresponding to monomers, singly and doubly hydrogen-bonded dimers, and longer hydrogen-bonded chains. rsc.orgresearchgate.net The amide I (C=O stretch) and amide A (N-H stretch) bands are particularly sensitive to hydrogen bonding. rsc.org In non-polar solvents, a sharp band for the free N-H stretch is observed at higher wavenumbers, while broader, red-shifted bands appear upon the formation of hydrogen-bonded aggregates. rsc.orgresearchgate.net Similarly, the C=O stretching frequency shifts to lower wavenumbers when it acts as a hydrogen bond acceptor. researchgate.net This technique allows for a detailed microscopic picture of the association states of pyrrolidin-2-ones in solution. rsc.org

Interactive Table: Characteristic IR Bands for 2-Pyrrolidinone

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Amide A (N-H Stretch) | 3200-3500 | Sensitive to hydrogen bonding. Free N-H is at the higher end, while bonded N-H is broader and shifted to lower wavenumbers. rsc.orgresearchgate.net |

| C-H Stretch | 2850-3000 | Can provide information on conformational dynamics. rsc.orgresearchgate.net |

| Amide I (C=O Stretch) | 1650-1700 | The position is dependent on hydrogen bonding and ring strain. rsc.org |

Note: The exact positions of the bands can vary depending on the solvent, concentration, and specific substitutions on the pyrrolidinone ring.

Characterization of Hydrogen Bonding Networks in Pyrrolidin-2-one Systems

Hydrogen bonding plays a pivotal role in defining the structure and properties of pyrrolidin-2-one systems in the condensed phase. The presence of both a hydrogen bond donor (N-H group) and a hydrogen bond acceptor (C=O group) allows these molecules to form various intermolecular assemblies, ranging from dimers to extended chains. researchgate.netrsc.org

Infrared (IR) spectroscopy is a powerful tool for investigating these hydrogen bonding interactions. The vibrational frequencies of the N-H and C=O stretching modes are particularly sensitive to the local environment and the extent of hydrogen bonding. In a non-polar solvent like carbon tetrachloride (CCl₄), 2-pyrrolidinone exhibits a complex mid-IR spectrum. Through a combination of experimental Fourier-transform infrared (FT-IR) spectroscopy and quantum chemical calculations, distinct spectroscopic features can be assigned to different structural motifs. rsc.org

These structures include:

Monomers: Free molecules not involved in hydrogen bonding.

Singly hydrogen-bonded dimers: Two molecules linked by a single N-H···O=C hydrogen bond.

Doubly hydrogen-bonded dimers: Cyclic structures where two molecules are mutually hydrogen-bonded.

Longer hydrogen-bonded chains: Linear or zigzag chains of multiple molecules.

The most prominent features in the IR spectrum of 2-pyrrolidinone in solution are attributed to these hydrogen-bonded chains. researchgate.netrsc.org For instance, a study on a co-crystal of 3-ethyl-4-methyl-3-pyrrolin-2-one, a related compound, revealed a hydrogen-bonded tetramer in the solid state, highlighting the propensity of these lactams to form well-defined hydrogen-bonded assemblies. researchgate.net

The analysis of the amide I band (primarily C=O stretch) and the N-H stretching region provides quantitative insights into the different types of hydrogen-bonded species present. Two-dimensional infrared (2D-IR) correlation spectroscopy can further enhance the understanding of these networks by revealing correlations between different vibrational modes upon perturbation, such as changes in temperature. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) in 2-Pyrrolidinone | Assignment |

| Amide I | ~1500 | Amide bond stretch researchgate.net |

| N-H in-plane deformation | ~1370 | Deformation of the N-H bond within the plane of the ring researchgate.net |

| Carbonyl group deformations | 480 - 540 | In-plane and out-of-plane deformations of the C=O group researchgate.net |

This table presents typical vibrational frequencies for 2-pyrrolidinone, which are expected to be similar for its analogue, 3-Ethyl-4-methyl-pyrrolidin-2-one.

Identification of Localized C-H Vibrations for Conformational Probes

Beyond hydrogen bonding, the conformation of the five-membered pyrrolidinone ring is another critical structural aspect. The substituents on the ring, such as the ethyl and methyl groups in this compound, will influence the preferred ring pucker and the orientation of the substituents.

Detailed spectroscopic analysis has shown that specific C-H stretching vibrations can serve as sensitive probes of the local conformation. researchgate.netrsc.org In the case of 2-pyrrolidinone, two peaks within the C-H stretching band of the spectrum have been identified as highly localized axial and equatorial C-H stretching vibrations. rsc.org The frequencies of these vibrations are dependent on the dihedral angles of the C-H bonds relative to the rest of the molecule.

The use of C-H vibrations as conformational probes is a well-established technique in vibrational spectroscopy. researchgate.net By analogy with 2-pyrrolidinone, it is expected that specific C-H stretching modes in this compound, particularly those on the ethyl and methyl substituents and the stereocenters of the ring, will be sensitive to the conformational state of the molecule.

| Spectroscopic Feature | Application in Conformational Analysis |

| Localized axial C-H stretch | Probe for the orientation of substituents in an axial position. |

| Localized equatorial C-H stretch | Probe for the orientation of substituents in an equatorial position. |

This table illustrates the application of localized C-H vibrations as conformational probes in pyrrolidinone systems.

Computational and Theoretical Investigations of 3 Ethyl 4 Methyl Pyrrolidin 2 One Electronic Structure and Conformation

Density Functional Theory (DFT) Studies on Geometric and Electronic Properties

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. By approximating the electron density, DFT can effectively predict a wide range of molecular properties for systems like 3-Ethyl-4-methyl-pyrrolidin-2-one.

A fundamental application of DFT is the optimization of molecular geometries to find the most stable, lowest-energy conformation. Using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with a suitable basis set (e.g., 6-31G(d,p)), researchers can calculate the equilibrium geometry of this compound. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule.

The resulting optimized structure provides key data on the planarity of the pyrrolidinone ring and the spatial orientation of the ethyl and methyl substituents. While specific DFT calculations for this exact molecule are not extensively published, the geometry can be inferred from crystallographic data of co-crystals, which show the lactam ring and its substituents. researchgate.net A theoretical optimization would yield bond lengths and angles that are expected to be in close agreement with such experimental findings. The calculations would also determine the relative energies of different stereoisomers (e.g., cis and trans isomers related to the substituents at C3 and C4), identifying the most thermodynamically stable form.

Table 1: Representative Geometric Parameters for a Pyrrolidinone Ring Core Note: This table presents typical or expected values for the core ring structure based on general chemical principles and data from related molecules. Actual values would be determined by a specific DFT calculation.

| Parameter | Bond/Angle | Expected Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| Bond Length | C-N | ~1.38 Å |

| Bond Length | C=C | ~1.34 Å |

| Bond Angle | O=C-N | ~125° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as the primary electron donor in reactions, while the LUMO is the primary electron acceptor. youtube.comespublisher.com

For this compound, DFT calculations would show that the HOMO is likely distributed over the π-system of the C=C double bond and the lone pairs of the nitrogen and oxygen atoms. The LUMO is expected to be a π* antibonding orbital, with significant contributions from the carbonyl carbon and the carbons of the double bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's kinetic stability and electronic excitability. espublisher.com A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily polarized and reactive. espublisher.com The gap also corresponds to the energy required for the lowest-energy electronic transition, often observed in UV-visible spectroscopy. espublisher.com For α,β-unsaturated lactams, the HOMO-LUMO gap typically falls in a range that reflects their potential as reactive intermediates in synthesis.

Table 2: Conceptual Frontier Molecular Orbital Properties Note: The values in this table are illustrative for α,β-unsaturated lactam systems and represent what a DFT analysis would investigate.

| Orbital | Description | Expected Location of High Electron Density | Role in Reactivity |

|---|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | π-bond (C=C), Nitrogen (N), and Oxygen (O) atoms | Nucleophilic / Electron-donating sites |

| LUMO | Lowest Unoccupied Molecular Orbital | π* antibonding orbital across the C=C-C=O system | Electrophilic / Electron-accepting sites |

| HOMO-LUMO Gap | Energy Difference (ΔE) | ~3-5 eV (typical range for similar compounds) | Indicator of kinetic stability and reactivity |

The chemical properties of the lactam ring in this compound are heavily influenced by amidic resonance. This resonance involves the delocalization of the nitrogen lone pair into the carbonyl group, creating partial double bond character in the C-N bond and placing partial negative charge on the oxygen atom. DFT can quantify this effect by analyzing calculated bond lengths, Mulliken atomic charges, and Natural Bond Orbital (NBO) analysis. The calculated C-N bond length would be shorter than a typical single bond, while the C=O bond would be slightly elongated, confirming the resonance delocalization. researchgate.net

When considering protonation, two primary sites are possible: the nitrogen atom and the carbonyl oxygen atom. DFT calculations can determine the more favorable site by comparing the energies of the N-protonated and O-protonated structures. In nearly all cases for amides and lactams, O-protonation is significantly more stable. This preference is because the positive charge on the resulting cation can be delocalized over both the oxygen and nitrogen atoms through resonance, a stabilization that is not possible with N-protonation. Computational studies on similar systems confirm that the oxygen atom is the most basic site. nih.gov

DFT calculations are a reliable method for predicting vibrational spectra, which can be directly compared to experimental infrared (IR) spectroscopy data. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational frequencies and their corresponding normal modes can be obtained.

For this compound, the most characteristic predicted frequencies would include:

C=O stretch: A strong absorption, typically predicted in the 1680-1720 cm⁻¹ region.

N-H stretch: A moderate to strong band around 3200-3400 cm⁻¹ for the secondary amide.

C=C stretch: An absorption in the 1640-1670 cm⁻¹ range, characteristic of the α,β-unsaturated system.

C-H stretches: Multiple bands from the ethyl and methyl groups, typically found between 2850-3000 cm⁻¹.

It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other approximations inherent in the theoretical model, leading to better agreement with experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulates the motion of atoms and molecules by iteratively solving Newton's equations of motion, offering a view of conformational changes and interactions with the surrounding environment, such as a solvent. nih.govmdpi.com

An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal its conformational landscape. The simulation would track the puckering of the five-membered pyrrolidinone ring, which is not perfectly planar, and the rotation of the C3-ethyl and C4-methyl side chains.

By analyzing the trajectory of the simulation, one can identify the most populated (lowest free energy) conformational states. This analysis provides a statistical understanding of the molecule's flexibility and the shapes it prefers to adopt in solution. Furthermore, MD simulations are invaluable for studying intermolecular interactions. The simulation would explicitly show how solvent molecules form hydrogen bonds with the lactam's N-H (donor) and C=O (acceptor) groups. The strength, lifetime, and geometry of these hydrogen bonds are critical for understanding the molecule's solubility and how it interacts with other molecules in a biological or chemical system.

Studies of Hydrogen Bonding and Solvent Effects on Pyrrolidin-2-one Conformations

The conformational landscape and intermolecular interactions of pyrrolidin-2-one derivatives are significantly influenced by hydrogen bonding and the surrounding solvent environment. While specific computational studies on this compound are limited, extensive research on the parent compound, 2-pyrrolidinone (B116388), provides a foundational understanding of the governing principles.

Theoretical studies employing Density Functional Theory (DFT) have elucidated the nature of hydrogen-bonded complexes in 2-pyrrolidinone. researchgate.netresearchgate.net These calculations reveal that in solution, 2-pyrrolidinone can exist as monomers, singly hydrogen-bonded dimers, doubly hydrogen-bonded cyclic dimers, and longer hydrogen-bonded chains. nih.goviucr.org The formation of these aggregates is a dynamic equilibrium influenced by concentration and solvent polarity.

Computational analyses, such as those using the self-consistent reaction field (SCRF) method, have been performed to investigate solvent effects on the dimerization of 2-pyrrolidinone. These studies calculate the thermodynamic parameters and interaction energies, revealing that the stability of different dimer conformations can change with the dielectric constant of the solvent medium. researchgate.net For instance, the relative stability of cyclic versus open-chain dimers is highly dependent on the solvent environment.

A crystallographic investigation of a closely related isomer, 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608), provides direct insight into the hydrogen bonding patterns in the solid state. iucr.org In a 1:1 co-crystal with its oxidized derivative, 3-ethyl-4-methyl-3-pyrroline-2,5-dione, the molecules form a distinct hydrogen-bonded tetramer. researchgate.netiucr.org This structure is centered on a dimer of 3-ethyl-4-methyl-3-pyrrolin-2-one molecules linked by N-H···O hydrogen bonds, which is then flanked by two molecules of the dione (B5365651) derivative. researchgate.net The precise bond lengths and angles within this supramolecular assembly have been determined, offering valuable benchmark data for future computational models. researchgate.netiucr.org

Table 1: Hydrogen Bond Parameters in the Co-Crystal of 3-Ethyl-4-methyl-3-pyrrolin-2-one researchgate.netiucr.org

This interactive table provides data from the crystallographic study of the co-crystal containing the related isomer, 3-ethyl-4-methyl-3-pyrrolin-2-one.

| Interacting Molecules (Donor···Acceptor) | Bond Type | Distance (Å) |

|---|---|---|

| Pyrrolinone (N-H) ··· Pyrrolinone (C=O) | N-H···O | Data not specified in abstract |

Note: Specific distances for the hydrogen bonds were not available in the referenced abstracts, but the study confirms the formation of a hydrogen-bonded tetramer. researchgate.netiucr.org

Quantum Chemical Calculations of Stereoisomerism and Intramolecular Energy Barriers

The structure of this compound features two chiral centers at the C3 and C4 positions. This gives rise to stereoisomerism, with the possibility of two pairs of enantiomers: cis (3R,4S and 3S,4R) and trans (3R,4R and 3S,4S). The relative orientation of the ethyl and methyl groups significantly impacts the molecule's three-dimensional shape, stability, and, consequently, its chemical behavior.

Quantum chemical calculations, particularly using DFT, are powerful tools for investigating the energetic landscape of these stereoisomers. nih.govresearchgate.net Such calculations can predict the relative thermodynamic stabilities of the cis and trans diastereomers by optimizing their geometries and computing their electronic energies. For substituted pyrrolidines, DFT calculations have shown that it is possible to determine which isomer is thermodynamically favored. researchgate.net Studies on related 2,5-disubstituted pyrrolidines have demonstrated that the cis adducts are generally the more thermodynamically stable products. researchgate.net

These computational approaches also allow for the mapping of the potential energy surface for interconversion between different conformers and stereoisomers. The energy required to overcome these transformations is known as the intramolecular energy barrier. For instance, the conversion of one tautomeric form to another in a related 3-pyrroline-2-one (B142641) system was shown to have a small potential barrier, calculated to be around 1.0 kcal·mol⁻¹ in an ethanol (B145695) solvent model. nih.gov While specific calculations for the rotational barrier around the C3-C4 bond or the ring-puckering inversion barrier for this compound are not available in the current literature, the established methodologies are applicable. DFT calculations on related systems have shown that the epimerization barrier is higher in the pyrrolidine (B122466) series compared to six-membered piperidine (B6355638) analogues, indicating that the five-membered ring provides greater configurational stability. researchgate.net

Table 2: Illustrative DFT Calculation Results for Relative Stability of Pyrrolidine Diastereomers

This table is based on findings for related substituted pyrrolidines and illustrates the type of data obtained from quantum chemical calculations. Specific values for this compound are not currently available.

| Isomer Pair | Computational Method | Calculated Energy Difference (ΔE) (kcal/mol) | More Stable Isomer | Reference |

|---|---|---|---|---|

| cis vs trans 2,5-disubstituted pyrrolidine | DFT | Value dependent on substituents | cis | researchgate.net |

These theoretical investigations are crucial for understanding the fundamental properties that dictate the structure and reactivity of this compound, providing a molecular-level rationale for its behavior and guiding the synthesis of specific stereoisomers. nih.govmdpi.com

Chemical Reactivity and Derivatization Strategies for 3 Ethyl 4 Methyl Pyrrolidin 2 One

Activation and Transformation of the Amide Bond in Pyrrolidin-2-ones

The amide bond is traditionally considered one of the most stable functional groups in organic chemistry, presenting a significant challenge for synthetic transformations. mdpi.com However, recent advancements have led to a surge in methods for the chemoselective activation of the N–C amide bond, particularly through metal insertion, turning amides into viable substrates for cross-coupling reactions. mdpi.com

The pyrrolidin-2-one ring system, as seen in N-acetylproline (which shares the core pyrrolidine (B122466) structure), has been a subject of studies involving bond cleavage. Upon electron attachment, dissociation of the N1-C2 or N1-C5 bonds in the pyrrolidine ring can occur. researchgate.net This highlights the potential for activating these specific bonds within the lactam ring for further synthetic manipulation.

The activation of the N-C(O) bond in amides allows them to participate in cross-coupling reactions, a powerful tool for C-C and C-heteroatom bond formation. While the direct cross-coupling of 3-Ethyl-4-methyl-pyrrolidin-2-one is not extensively detailed, the principles are established with related systems. Strategies often involve the use of transition metal catalysts, such as palladium or nickel, which can insert into the N-C bond. mdpi.comnih.gov

For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. acs.org The development of specialized ligands and reaction conditions has enabled the use of challenging substrates. In the context of pyrrolidines, Suzuki-Miyaura cross-coupling has been successfully applied to bifunctional building blocks containing a pyrrolidine ring, demonstrating the feasibility of such transformations on this scaffold. acs.org These reactions typically employ a palladium catalyst, such as Pd(OAc)₂, with a phosphine (B1218219) ligand like SPhos or RuPhos, to couple the substrate with a boronic acid or its derivative. acs.org Similarly, nickel complexes have been shown to activate and cleave robust C-O and C-H bonds, and this capability extends to N-C bond activation under specific conditions. nih.govthieme-connect.de

Table 1: General Strategies for Amide Bond Activation in Cyclic Systems for Cross-Coupling

| Activation Strategy | Metal Catalyst (Typical) | Reaction Type | Notes |

| N-C(O) Bond Insertion | Palladium (Pd), Nickel (Ni) | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Enables the use of amides as electrophilic partners. Ligand choice is critical. |

| Reductive Cleavage | Osmium (Os) | Ring Opening / Rearrangement | Can lead to the cleavage of N-C bonds to form new complexes or dinuclear species. nih.gov |

| Electron-Induced Dissociation | - | Bond Scission | Electron attachment can induce cleavage of N-Cα bonds within the pyrrolidine ring. researchgate.net |

Functionalization and Derivatization of the Pyrrolidin-2-one Ring System

Beyond transforming the amide bond, the pyrrolidin-2-one ring itself can be functionalized. Derivatization strategies often focus on the selective modification of C-H bonds at various positions on the ring or on transformations involving the existing substituents. Such modifications are crucial for building molecular complexity and tuning the properties of the final compound. One plausible biosynthetic route for modifying the pyrrolidine ring involves the reduction of a precursor to an aldehyde, followed by an N-acyliminium cyclization, which can create complex bicyclic structures. acs.org

Direct C-H functionalization is a highly sought-after synthetic strategy as it allows for the modification of a molecule's skeleton without pre-installed functional groups. For heterocyclic systems like pyrrolidin-2-one, achieving regioselectivity (i.e., functionalizing a specific C-H bond) is key.

Research on related heterocycles provides a framework for potential approaches. For example, palladium-catalyzed C-H functionalization of 2-pyrones proceeds with high regioselectivity at the C3 position. nih.govrsc.orgscilit.com Similarly, the site-selective C-H functionalization of 2-pyridones has been extensively studied, with selectivity controlled by radical, organometallic, directing group, or steric factors. rsc.org

More directly relevant, the regio- and stereoselective hydroxylation of N-substituted pyrrolidin-2-ones has been accomplished using biocatalysts. The microorganism Sphingomonas sp. HXN-200 can introduce a hydroxyl group at the C4 position of the pyrrolidin-2-one ring with very high enantiomeric excess. nih.gov This enzymatic approach demonstrates the feasibility of achieving precise, selective C-H functionalization on the pyrrolidin-2-one core.

Table 2: Examples of Regioselective Functionalization on Pyrrolidin-2-one and Related Heterocycles

| Substrate Type | Position of Functionalization | Method | Catalyst/Reagent | Outcome |

| N-substituted pyrrolidin-2-ones | C4 | Biocatalytic Hydroxylation | Sphingomonas sp. HXN-200 | Regio- and stereoselective introduction of a hydroxyl group. nih.gov |

| 2-Pyrones | C3 | C-H Arylation | Palladium Catalysis | Regioselective formation of a C-C bond at the C3 position. nih.govscilit.com |

| 2-Pyridones | C3, C5, C6 | Various | Directing Groups, Metal Catalysis | Site-selective C-H functionalization at different ring positions. rsc.org |

Role of this compound as a Versatile Synthetic Intermediate

The pyrrolidinone ring is a valuable scaffold in medicinal chemistry, and its substituted derivatives are important synthetic intermediates. chemimpex.com While this compound is a versatile building block, its unsaturated analogue, 3-Ethyl-4-methyl-3-pyrrolin-2-one (B45608) (CAS 766-36-9), is particularly prominent as a key intermediate in the synthesis of pharmaceuticals. chemimpex.cominnospk.com

This unsaturated pyrrolinone is a critical component in the manufacture of Glimepiride, a sulfonylurea drug used to treat type 2 diabetes. innospk.comfishersci.ptchemicalbook.com The synthesis of Glimepiride relies on high-purity 3-ethyl-4-methyl-3-pyrrolin-2-one. innospk.comgoogle.com This intermediate can be synthesized via the reductive cyclization of ethyl 2-ethyl-3-hydroxyl-3-cyanobutyrate. google.com

The broader utility of the 3-ethyl-4-methyl-pyrrolidinone structure lies in its ability to act as a building block in diverse organic synthesis pathways. chemimpex.com Its structure allows it to be a precursor for various pharmaceuticals, agrochemicals, and even flavoring agents. chemimpex.com The reactivity of the pyrrolidinone ring, combined with the stereocenters at the 3 and 4 positions, makes this compound a valuable chiral intermediate for developing complex molecular targets.

Advanced Materials Science and Catalytic Applications of Pyrrolidin 2 One Derivatives

Ring-Opening Polymerization of Pyrrolidin-2-one and Other Lactam Monomers

The ring-opening polymerization (ROP) of lactams, such as pyrrolidin-2-one and its derivatives, is a fundamental method for synthesizing polyamides, which are high-performance polymers with significant industrial applications. researchgate.net This process involves the opening of the cyclic amide (lactam) ring to form linear polymer chains.

Anionic Ring-Opening Polymerization for Polyamide Synthesis

Anionic ring-opening polymerization (aROP) is a highly efficient and widely used technique for converting lactam monomers into high molecular weight polyamides. researchgate.net The process is typically initiated by a strong base that deprotonates the lactam, creating a lactamate anion. This anion then attacks another monomer, propagating the polymer chain. The polymerization of ε-caprolactam and ω-laurolactam to produce Polyamide 6 (PA-6) and Polyamide 12 (PA-12), respectively, are commercially significant examples of this process. mdpi.com

The aROP of lactams can be conducted below or above the melting temperature (T_m) of the resulting polyamide, which influences the final properties such as crystallinity and molecular weight. mdpi.com For instance, the T_m for PA-6 is in the range of 210–225 °C, while for PA-12 it is 180–190 °C. mdpi.com The mechanism requires an activator, such as an N-acyllactam, to achieve rapid and controlled polymerization. While extensive research exists for common lactams, specific studies detailing the anionic ring-opening polymerization of 3-Ethyl-4-methyl-pyrrolidin-2-one are not prominent in the reviewed literature. However, the general principles established for other substituted lactams provide a theoretical framework for its potential polymerization into novel polyamides.

Table 1: Properties of Common Polyamides from Anionic Ring-Opening Polymerization

| Monomer | Resulting Polyamide | Typical Melting Temp. (°C) | Key Properties |

|---|---|---|---|

| ε-Caprolactam | Polyamide 6 (PA-6) | 210 - 225 | High strength, toughness, elasticity, abrasion resistance |

Design of Specialty Polymer Architectures and Copolymers

The versatility of ring-opening polymerization allows for the design of complex and specialty polymer architectures. By using multifunctional initiators or activators, it is possible to create branched or star-shaped polyamides instead of linear chains. mdpi.com Copolymerization, where two or more different monomers are polymerized together, is another powerful strategy. For instance, the statistical copolymerization of N-vinyl pyrrolidone (a related but different structure) with 3-ethyl-1-vinyl-2-pyrrolidone (B3079701) has been reported to yield well-defined copolymers with tunable properties like a lower critical solution temperature (LCST). mdpi.com

Furthermore, the synthesis of random copolyethers through the anionic ring-opening polymerization of monomers like propylene (B89431) oxide and functionalized glycidyl (B131873) ethers demonstrates how this technique can be used to create copolymers with specific functionalities. rsc.org These strategies could theoretically be applied to this compound, allowing it to be incorporated into copolymers with other lactams or monomers to tailor the final material's properties for specific high-performance applications.

Pyrrolidin-2-one Derivatives as Ligands in Transition Metal Catalysis

While pyrrolidinone scaffolds can be part of larger molecules that act as ligands, the direct use of this compound itself as a ligand in transition metal catalysis is not extensively documented in the available research. Instead, the literature more frequently highlights the synthesis of this compound using transition metal catalysts. researchgate.net

Notably, the synthesis of 3-Ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one can be achieved through two key transition-metal-catalyzed routes:

Palladium(II)-Catalyzed Cyclization : This method utilizes commercially available allylamine (B125299) as a starting material, employing a palladium catalyst to facilitate the cyclization reaction that forms the pyrrolin-2-one ring. chemicalbook.comresearchgate.net

Ring-Closing Metathesis (RCM) : This powerful strategy in organic synthesis uses ruthenium carbene complexes, often referred to as Grubbs' catalysts, to form the cyclic structure. researchgate.net The synthesis can start from a precursor like 3-ethyl-1-(4-methoxybenzyl)-4-methyl-1,5-dihydro-2H-pyrrol-2-one. chemicalbook.comsigmaaldrich.com

These synthetic pathways underscore the importance of transition metal catalysis in accessing the this compound scaffold, even if the compound's role as a catalytic ligand remains a less explored area.

Pyrrolidin-2-one Scaffolds in Supramolecular Chemistry and Molecular Recognition (General)

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π interactions. wikipedia.org Molecular recognition, a key principle within this field, is the specific binding of a "guest" molecule to a complementary "host." wikipedia.org

The this compound scaffold demonstrates a clear capacity for molecular recognition and self-assembly. A study revealed that a commercial sample of 3-ethyl-4-methyl-3-pyrrolin-2-one (B45608), upon crystallization, formed 1:1 co-crystals with its own oxidized derivative, 3-ethyl-4-methyl-3-pyrroline-2,5-dione. researchgate.net This co-crystal formation is a distinct example of supramolecular assembly.

The crystal structure analysis showed that the two different molecules organize into a hydrogen-bonded tetramer. researchgate.net In this arrangement, a dimer of 3-ethyl-4-methyl-3-pyrrolin-2-one forms the core, which is then flanked on each side by a molecule of the dione (B5365651) derivative, all held together by a network of hydrogen bonds. researchgate.net This ordered assembly is a direct consequence of molecular recognition between the two closely related pyrrolinone structures, highlighting the potential of this scaffold in designing and constructing complex supramolecular architectures.

Table 2: Crystallographic Data for the Co-crystal of 3-Ethyl-4-methyl-3-pyrrolin-2-one and its Dione Derivative researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₁₁NO · C₇H₉NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.109 (2) |

| b (Å) | 11.885 (2) |

| c (Å) | 12.046 (2) |

| α (°) | 90.601 (3) |

| β (°) | 102.597 (2) |

| γ (°) | 108.797 (2) |

| Z (molecules/unit cell) | 4 |

Future Directions in Research on 3 Ethyl 4 Methyl Pyrrolidin 2 One

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Atom Economy and Selectivity

The synthesis of substituted pyrrolidinones, including 3-ethyl-4-methyl-pyrrolidin-2-one, is an area of continuous development. Current methods often involve multi-step processes that may have limitations regarding yield, cost, and environmental impact. google.com Future research will prioritize the development of more elegant and efficient synthetic pathways that emphasize atom economy and selectivity.

Key areas of focus will include:

Catalytic Cyclization Reactions: Advances in catalysis are expected to provide more direct routes to the pyrrolidinone ring. Palladium-catalyzed cyclization and ring-closing metathesis (RCM) have already been demonstrated as viable strategies for related structures. researchgate.netinnospk.com Future work will likely involve designing new catalyst systems, potentially using more abundant and less toxic metals, to improve efficiency and functional group tolerance. The goal is to create pathways that assemble the molecule from simple, readily available starting materials in fewer steps.

Asymmetric Synthesis: Controlling the stereochemistry at the 3 and 4 positions of the pyrrolidinone ring is crucial for many biological applications. Future synthetic routes will increasingly focus on enantioselective and diastereoselective methods. This could involve the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool to produce specific stereoisomers of this compound with high purity.

Integration of Advanced Computational Modeling for Predictive Understanding of Reactivity and Conformational Dynamics

Computational chemistry offers powerful tools to investigate molecules at a level of detail that is often inaccessible through experimentation alone. For this compound, the integration of advanced computational modeling will be instrumental in accelerating research and development.

Future computational studies will likely concentrate on:

Predicting Reactivity and Reaction Mechanisms: Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the electron distribution and orbital energies of this compound. This allows for the prediction of the most reactive sites on the molecule, helping to guide the design of new synthetic transformations. Computational modeling can also elucidate complex reaction mechanisms, enabling the optimization of reaction conditions for higher yields and selectivity.

Conformational Analysis: The three-dimensional shape of a molecule is critical to its function, particularly in biological systems. The pyrrolidinone ring is not planar, and the ethyl and methyl substituents can adopt various spatial arrangements. nih.gov Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers and the energy barriers between them. This understanding is vital for designing molecules that can fit precisely into the active site of a target protein.

Structure-Property Relationships: Computational models can correlate the structural features of this compound and its derivatives with their physical and chemical properties. For instance, models can predict solubility, stability, and electronic properties, which are crucial for developing new materials. As seen in studies of other pyrrolidinone-bearing compounds, computational tools can help understand binding affinities to biological targets, aiding in the rational design of new therapeutic agents. nih.gov

Exploration of New Material Applications Beyond Traditional Polymeric Systems

While known as a building block, the inherent properties of the this compound scaffold suggest its potential for use in advanced, non-polymeric materials. Future research is expected to expand its applications into new and diverse technological areas.

Promising avenues for exploration include:

Bioactive Agents and Drug Delivery: The pyrrolidinone nucleus is a common feature in a wide range of biologically active compounds with antibacterial, anticancer, and anticonvulsant properties. mdpi.comresearchgate.netrdd.edu.iq Research could focus on evaluating this compound itself or its simple derivatives for novel therapeutic activities. Furthermore, its chemical structure could be leveraged to create specialized drug delivery systems, where the pyrrolidinone moiety enhances solubility, stability, or targeted release of an active pharmaceutical ingredient.

Functional Organic Materials: The physical and chemical properties of this compound, such as its polarity and hydrogen-bonding capabilities, make it an interesting candidate for the design of functional organic materials. researchgate.net This could include the development of novel liquid crystals, organic semiconductors, or components for advanced sensor technologies. Its ability to participate in self-assembly through hydrogen bonding could be exploited to create highly ordered supramolecular structures.

Agrochemicals and Specialty Chemicals: The versatility of the pyrrolidinone ring extends to the agrochemical industry. innospk.com Future studies may investigate the potential of this compound derivatives as herbicides, pesticides, or plant growth regulators. Its potential use in the flavoring industry has also been noted, suggesting applications as a specialty chemical. innospk.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.